Melanogenesis Inhibition: In Vitro Cytotoxicity Profile in B16F10 Melanoma Cells
6-O-Isobutyrylbritannilactone exhibits a distinct cytotoxic window (5-100 μM) in IBMX-stimulated B16F10 cells that contrasts with the melanin production IC50 values of britannilactone (15.5 μM) and 1-O-acetylbritannilactone (13.3 μM) [1]. While the latter two compounds show defined, potent melanin inhibition at low micromolar concentrations, 6-O-isobutyrylbritannilactone demonstrates a broader concentration range for cytotoxicity, suggesting a different mechanism or potency profile [2]. This quantitative distinction is critical for selecting the appropriate tool compound for melanogenesis research.
| Evidence Dimension | Cytotoxicity/Melanin Inhibition Concentration |
|---|---|
| Target Compound Data | 5-100 μM (cytotoxicity range) |
| Comparator Or Baseline | Britannilactone IC50 = 15.5 μM; 1-O-Acetylbritannilactone IC50 = 13.3 μM |
| Quantified Difference | Target compound shows a broader activity range; comparators show specific IC50 values for melanin inhibition |
| Conditions | IBMX-stimulated B16F10 melanoma cells, 48 h incubation |
Why This Matters
For researchers screening melanogenesis inhibitors, the distinct concentration-response profile of 6-O-isobutyrylbritannilactone may be advantageous for mechanistic studies requiring a wider dynamic range or for avoiding off-target effects at higher doses.
- [1] Choo, S.J.; Ryoo, I.J.; Kim, K.C.; Na, M.; Jang, J.H.; Ahn, J.S.; Yoo, I.D. Hypo-pigmenting effect of sesquiterpenes from Inula britannica in B16 melanoma cells. Arch. Pharm. Res. 2014, 37, 567-574. View Source
- [2] TargetMol. 6-O-Isobutyrylbritannilactone Product Datasheet. View Source
